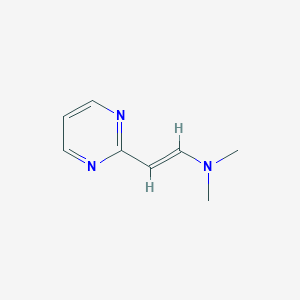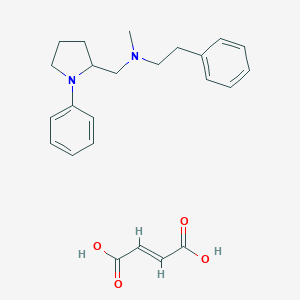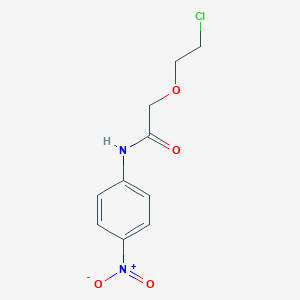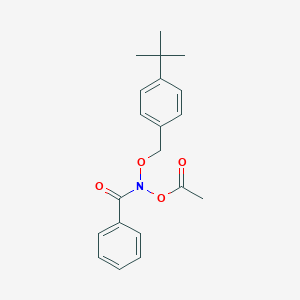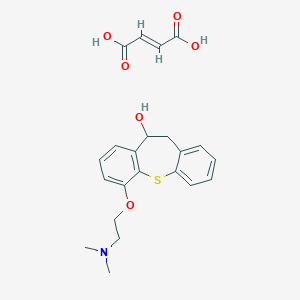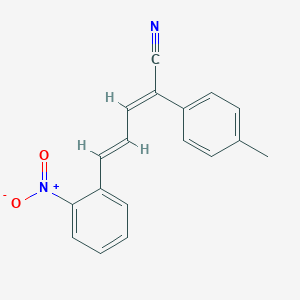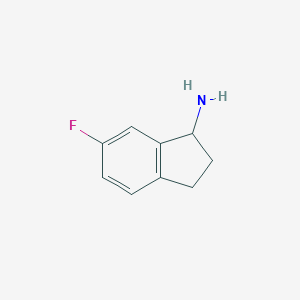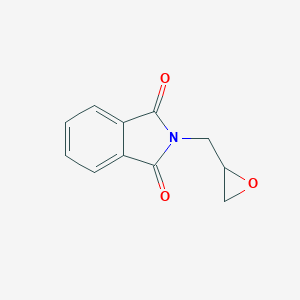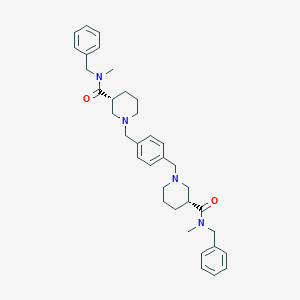
alpha,alpha'-Bis(3-(N-benzyl-N-methylcarbamoyl)piperidinol)-4-xylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
‘Alpha,alpha’-Bis(3-(N-benzyl-N-methylcarbamoyl)piperidinol)-4-xylene, also known as BAPX, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BAPX is a member of the piperidinol family, which are known for their ability to interact with the central nervous system and modulate neurotransmitter release.
Wirkmechanismus
The mechanism of action of alpha,alpha'-Bis(3-(N-benzyl-N-methylcarbamoyl)piperidinol)-4-xylene is not fully understood, but it is believed to involve the modulation of neurotransmitter release in the central nervous system. alpha,alpha'-Bis(3-(N-benzyl-N-methylcarbamoyl)piperidinol)-4-xylene is thought to interact with GABA receptors, which are responsible for inhibiting neurotransmitter release. By modulating the activity of these receptors, alpha,alpha'-Bis(3-(N-benzyl-N-methylcarbamoyl)piperidinol)-4-xylene can reduce the excitability of neurons and produce a calming effect.
Biochemical and Physiological Effects
alpha,alpha'-Bis(3-(N-benzyl-N-methylcarbamoyl)piperidinol)-4-xylene has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can lead to a reduction in anxiety and stress. alpha,alpha'-Bis(3-(N-benzyl-N-methylcarbamoyl)piperidinol)-4-xylene has also been shown to increase the levels of dopamine and serotonin, which are neurotransmitters that are involved in mood regulation. In addition, alpha,alpha'-Bis(3-(N-benzyl-N-methylcarbamoyl)piperidinol)-4-xylene has been shown to have anticonvulsant properties, which make it a potential treatment for epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
Alpha,alpha'-Bis(3-(N-benzyl-N-methylcarbamoyl)piperidinol)-4-xylene has several advantages for lab experiments. It is a relatively stable compound, which makes it easy to handle and store. It is also soluble in a wide range of solvents, which makes it easy to prepare solutions for experiments. However, alpha,alpha'-Bis(3-(N-benzyl-N-methylcarbamoyl)piperidinol)-4-xylene has some limitations for lab experiments. It is a complex compound, which makes its synthesis difficult and time-consuming. In addition, its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.
Zukünftige Richtungen
There are several future directions for research on alpha,alpha'-Bis(3-(N-benzyl-N-methylcarbamoyl)piperidinol)-4-xylene. One area of research is to investigate its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and epilepsy. Another area of research is to investigate its mechanism of action in more detail, which could lead to the development of more effective treatments for these disorders. Finally, research could focus on the development of new synthesis methods for alpha,alpha'-Bis(3-(N-benzyl-N-methylcarbamoyl)piperidinol)-4-xylene, which could make it easier to produce and more widely available for research purposes.
Conclusion
In conclusion, ‘Alpha,alpha’-Bis(3-(N-benzyl-N-methylcarbamoyl)piperidinol)-4-xylene is a novel compound that has significant potential for therapeutic applications in the treatment of neurological disorders. Its mechanism of action is not fully understood, but it is believed to involve the modulation of neurotransmitter release in the central nervous system. alpha,alpha'-Bis(3-(N-benzyl-N-methylcarbamoyl)piperidinol)-4-xylene has several advantages for lab experiments, but its complex synthesis and mechanism of action present some limitations. Future research could focus on investigating its therapeutic applications, mechanism of action, and developing new synthesis methods.
Synthesemethoden
The synthesis of alpha,alpha'-Bis(3-(N-benzyl-N-methylcarbamoyl)piperidinol)-4-xylene involves the reaction of 4-xylene with N-benzyl-N-methylcarbamoyl piperidinol in the presence of a catalyst. The reaction proceeds through a series of steps, including nucleophilic addition, elimination, and cyclization. The final product is obtained through a purification process, which involves recrystallization and chromatography. The synthesis of alpha,alpha'-Bis(3-(N-benzyl-N-methylcarbamoyl)piperidinol)-4-xylene is a complex process, requiring specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
Alpha,alpha'-Bis(3-(N-benzyl-N-methylcarbamoyl)piperidinol)-4-xylene has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have a wide range of pharmacological effects, including anxiolytic, sedative, and anticonvulsant properties. alpha,alpha'-Bis(3-(N-benzyl-N-methylcarbamoyl)piperidinol)-4-xylene has also been shown to have potential applications in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and epilepsy.
Eigenschaften
CAS-Nummer |
145348-16-9 |
|---|---|
Produktname |
alpha,alpha'-Bis(3-(N-benzyl-N-methylcarbamoyl)piperidinol)-4-xylene |
Molekularformel |
C36H46N4O2 |
Molekulargewicht |
566.8 g/mol |
IUPAC-Name |
(3R)-N-benzyl-1-[[4-[[(3R)-3-[benzyl(methyl)carbamoyl]piperidin-1-yl]methyl]phenyl]methyl]-N-methylpiperidine-3-carboxamide |
InChI |
InChI=1S/C36H46N4O2/c1-37(23-29-11-5-3-6-12-29)35(41)33-15-9-21-39(27-33)25-31-17-19-32(20-18-31)26-40-22-10-16-34(28-40)36(42)38(2)24-30-13-7-4-8-14-30/h3-8,11-14,17-20,33-34H,9-10,15-16,21-28H2,1-2H3/t33-,34-/m1/s1 |
InChI-Schlüssel |
XNZBQOHYFIVFRF-KKLWWLSJSA-N |
Isomerische SMILES |
CN(CC1=CC=CC=C1)C(=O)[C@@H]2CCCN(C2)CC3=CC=C(C=C3)CN4CCC[C@H](C4)C(=O)N(C)CC5=CC=CC=C5 |
SMILES |
CN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)CC3=CC=C(C=C3)CN4CCCC(C4)C(=O)N(C)CC5=CC=CC=C5 |
Kanonische SMILES |
CN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)CC3=CC=C(C=C3)CN4CCCC(C4)C(=O)N(C)CC5=CC=CC=C5 |
Andere CAS-Nummern |
145348-16-9 |
Synonyme |
A-4 nipecotamide alpha,alpha'-bis(3-(N-benzyl-N-methylcarbamoyl)piperidinol)-4-xylene alpha,alpha'-bis(3-(N-benzyl-N-methylcarbamoyl)piperidinol)-4-xylene, (meso)-isomer alpha,alpha'-bis(3-(N-benzyl-N-methylcarbamoyl)piperidinol)-4-xylene, (S,S)-isomer alpha,alpha'-bis(3--(N-benzyl-N-methylcarbamoyl)piperidino)-4-xylene dihydrobromide bisBMCPX |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




